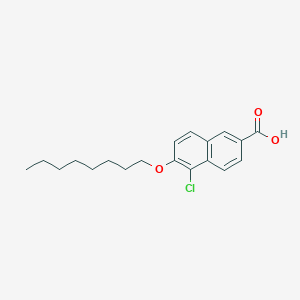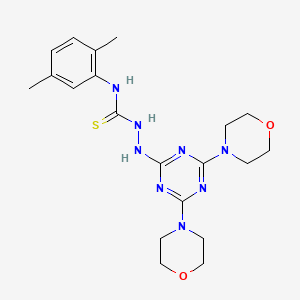
Isoquinoline, 5-chloro-8-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Isoquinoline, 5-chloro-8-fluoro-”, also known as CFIQ, is a complex organic compound with the molecular formula of C10H6ClFN. Isoquinoline is a structural isomer of quinoline and is a benzopyridine, which is composed of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as “Isoquinoline, 5-chloro-8-fluoro-”, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Chemical Reactions Analysis
Fluorinated quinolines, such as “Isoquinoline, 5-chloro-8-fluoro-”, have been synthesized using a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Aplicaciones Científicas De Investigación
Pharmacological Applications and SAR Activities
Isoquinoline alkaloids, including derivatives like 5-chloro-8-fluoro-isoquinoline, have been investigated for their diverse pharmacological activities. These compounds are derived from natural sources and have shown significant antimicrobial, antibacterial, antitumor, and other activities. The structure-activity relationship (SAR) studies predict new possible applications for these compounds, highlighting their potential as leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Therapeutic Roles of Isoquinoline Derivatives
Isoquinoline derivatives exhibit a wide range of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. This makes isoquinoline and its derivatives, like 5-chloro-8-fluoro-isoquinoline, important in developing low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Insights into 8-Hydroxyquinolines
Compounds containing the 8-hydroxyquinoline scaffold, closely related to isoquinolines, have garnered attention due to their significant biological activities, including antimicrobial, anticancer, and antifungal effects. These compounds have been a focus of medicinal chemistry, leading to the development of potent lead compounds with good efficacy and low toxicity. This highlights the therapeutic value of isoquinoline derivatives and their potential as building blocks for pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).
Binding Aspects and Drug Design Implications
Isoquinoline alkaloids, including those related to 5-chloro-8-fluoro-isoquinoline, are known for their binding interactions with nucleic acids, contributing to their pharmacological properties. Understanding these binding aspects, including specificity and energetics, is crucial for drug design. This knowledge serves as a guideline for medicinal chemists in developing new compounds for therapeutic use (Bhadra & Kumar, 2012).
Fluorescent Probes for Zinc Ion Determination
8-Amidoquinoline derivatives, related to isoquinoline compounds, have been explored as functional receptors for zinc ions due to their fast reactivity, good selectivity, and bio-compatibility. This suggests the potential of isoquinoline derivatives in developing sensitive and selective chemosensors for biological applications (Mohamad, Zakaria, Daud, Tan, Ta, Heng, & Hassan, 2021).
Direcciones Futuras
There is a growing interest in fluorinated derivatives of quinolines, stimulating research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
Mecanismo De Acción
Target of Action
It’s known that isoquinolines, a class of compounds to which 5-chloro-8-fluoroisoquinoline belongs, are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .
Mode of Action
It’s known that the introduction of fluorine atoms into isoquinolines often causes unique bioactivities . This suggests that 5-Chloro-8-fluoroisoquinoline may interact with its targets in a unique way due to the presence of the fluorine atom.
Biochemical Pathways
Given the bioactivity of fluorinated isoquinolines, it can be inferred that 5-chloro-8-fluoroisoquinoline may affect multiple biochemical pathways, leading to various downstream effects .
Result of Action
It’s known that fluorinated isoquinolines, a class of compounds to which 5-chloro-8-fluoroisoquinoline belongs, exhibit various bioactivities . This suggests that 5-Chloro-8-fluoroisoquinoline may have multiple molecular and cellular effects.
Propiedades
IUPAC Name |
5-chloro-8-fluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGQUPOLGKUWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583481.png)
![4-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2583482.png)
![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B2583484.png)
![1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2583485.png)
![2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2583486.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2583489.png)
![N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2583490.png)

![N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2583493.png)
![5-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2583494.png)
